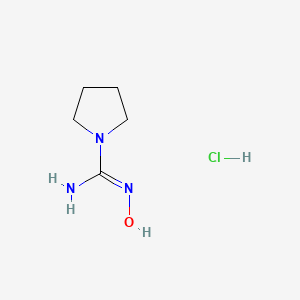

N'-hydroxypyrrolidine-1-carboximidamide hydrochloride

Description

Properties

CAS No. |

2172607-40-6 |

|---|---|

Molecular Formula |

C5H12ClN3O |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

N'-hydroxypyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(7-9)8-3-1-2-4-8;/h9H,1-4H2,(H2,6,7);1H |

InChI Key |

RATSYOPNBOAFLV-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=NO)N.Cl |

Canonical SMILES |

C1CCN(C1)C(=NO)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the reaction of pyrrolidine with hydroxylamine under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and controlled temperature and pressure conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: : N'-hydroxypyrrolidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Synthesis

In organic chemistry, N'-hydroxypyrrolidine-1-carboximidamide hydrochloride serves as a reagent for synthesizing more complex molecules. Its ability to act as a building block enables chemists to create various derivatives that may have distinct properties or biological activities.

Biological Research

This compound is utilized in biological studies to explore enzyme mechanisms and interactions within biological systems. Notably, it has been investigated for its potential antimicrobial, anti-HIV, and antitumor activities:

- Antimicrobial Activity : Derivatives of this compound have shown significant efficacy against various bacterial strains, indicating potential for antibiotic development.

- Anti-HIV Activity : Certain analogues have demonstrated the ability to inhibit HIV reverse transcriptase and associated RNase H activity, suggesting applications in antiviral therapies.

- Antitumor Properties : Research indicates that hydroxypyrrolidine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Industrial Applications

In industry, this compound is used for producing various chemicals and materials due to its reactivity. Its unique properties make it suitable for applications where other compounds may not be effective.

Case Studies and Research Findings

Several studies underscore the potential applications of this compound:

- Study on HIV Integrase Inhibition : Research demonstrated that hydroxypyridone carboxylic acid scaffolds could effectively inhibit HIV integrase via metal chelation, paving the way for designing more potent antiviral agents.

- Antimicrobial Screening : Various derivatives were screened against common pathogens; results indicated specific modifications could enhance antibacterial efficacy.

- Antitumor Activity Evaluation : Investigations into substituted hydroxypyridines revealed promising results in inhibiting tumor cell lines, warranting further exploration into their mechanisms and therapeutic potential .

Mechanism of Action

The mechanism by which N'-hydroxypyrrolidine-1-carboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors and enzymes, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with N'-hydroxypyrrolidine-1-carboximidamide hydrochloride:

Comparative Analysis

- Backbone Structure: The target compound and 1-methylpyrrolidine-3-carboximidamide dihydrochloride both feature a pyrrolidine backbone, while the piperidine analog (N',4-dihydroxypiperidine-1-carboximidamide HCl) has a six-membered piperidine ring.

- Substituents :

- Salt Form: The dihydrochloride salt of 1-methylpyrrolidine-3-carboximidamide may offer higher stability in acidic conditions compared to the monohydrochloride form of the target compound .

Pharmacological Potential

Biological Activity

N'-Hydroxypyrrolidine-1-carboximidamide hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, including its interactions with various biological targets, therapeutic applications, and research findings.

Structural Characteristics

The compound is characterized by a pyrrolidine ring and a carboximidamide functional group, contributing to its distinctive chemical properties. The molecular formula is , and it exhibits a nearly planar conformation with an E configuration around the C=N double bond. This spatial arrangement may enhance its reactivity and biological activity compared to other similar compounds .

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

- Compounds with structural similarities have shown significant antimicrobial properties, making them candidates for antibiotic development. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains.

2. Anti-HIV Activity

- Related compounds have demonstrated efficacy against HIV, suggesting potential applications in antiviral therapies. Research indicates that certain analogues can inhibit HIV reverse transcriptase (RT) and associated RNase H activity, which are critical for viral replication .

3. Antitumor Properties

- Some studies have explored the antitumor effects of hydroxypyrrolidine derivatives, indicating their potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

The biological activity of this compound may arise from its ability to interact with specific enzymes and receptors. For instance, it has been suggested that the compound can act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer progression and viral replication .

Case Studies and Research Findings

A selection of research findings highlights the compound's potential applications:

- Study on HIV Integrase Inhibition: A study demonstrated that hydroxypyridone carboxylic acid scaffolds could inhibit HIV integrase effectively via metal chelation, providing insights into the design of more potent antiviral agents .

- Antimicrobial Screening: Various derivatives were screened for antimicrobial activity against common pathogens. Results indicated that specific modifications to the hydroxypyrrolidine structure could enhance antibacterial efficacy.

- Antitumor Activity Evaluation: Research involving substituted hydroxypyridines indicated promising results in inhibiting tumor cell lines, suggesting a need for further exploration into their mechanisms and therapeutic potential .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-Hydroxypyrrolidine-1-carboximidamide | Pyrrolidine ring + carboximidamide | Antimicrobial, anti-HIV, antitumor |

| N'-Hydroxypyridine-2-carboximidamide | Pyridine ring + carboximidamide | Antimicrobial, anti-HIV |

| Hydroxypyridone derivatives | Hydroxypyridone scaffold | Anti-HIV |

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.